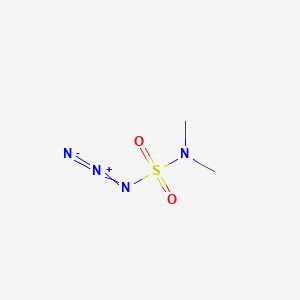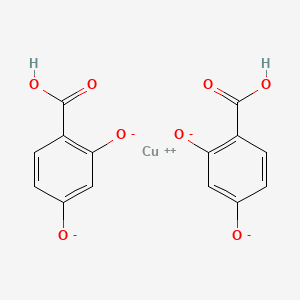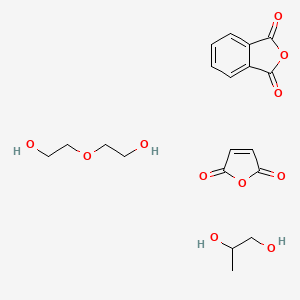
Estromal 103E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estromal 103E is a reactive orthophthalic polyester resin known for its increased flexibility and transparency. It is primarily used in the production of fancy goods and polyester-glass laminates, offering enhanced elasticity and clarity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Estromal 103E is synthesized through the polycondensation of orthophthalic anhydride with glycols. The reaction typically occurs at elevated temperatures (above 200°C) to ensure the formation of the polyester backbone. The resulting polyester is then dissolved in styrene to form the resin .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of advanced filtration systems to ensure high purity and clarity. The process includes the removal of solid residues generated during the glycolysis of starting materials. This ensures that the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Estromal 103E undergoes several types of chemical reactions, including:
Polymerization: The resin can be cross-linked with various monomers to form solid polymers.
Substitution: The ester groups in the resin can undergo substitution reactions with nucleophiles.
Oxidation and Reduction: The resin can be oxidized or reduced under specific conditions, altering its chemical properties.
Common Reagents and Conditions
Polymerization: Typically involves the use of peroxides as initiators and cobalt compounds as accelerators.
Substitution: Common reagents include nucleophiles such as amines and alcohols.
Oxidation and Reduction: Conditions vary depending on the desired outcome, but often involve the use of oxidizing or reducing agents.
Major Products Formed
Polymerization: Solid polymers with enhanced mechanical properties.
Substitution: Modified resins with altered chemical functionalities.
Oxidation and Reduction: Resins with different oxidation states and properties.
Scientific Research Applications
Estromal 103E has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various polymers and composites.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in the production of medical devices and implants due to its flexibility and transparency.
Industry: Widely used in the manufacturing of fancy goods, laminates, and other industrial products.
Mechanism of Action
The mechanism of action of Estromal 103E involves its ability to undergo polymerization and cross-linking reactions. The molecular targets include the ester groups in the resin, which react with various monomers and initiators to form solid polymers. The pathways involved include free radical polymerization and nucleophilic substitution .
Comparison with Similar Compounds
Estromal 103E is unique due to its increased flexibility and transparency compared to other polyester resins. Similar compounds include:
Orthophthalic Polyester Resins: Known for their general-purpose applications but lack the enhanced flexibility of this compound.
Isophthalic Polyester Resins: Offer better chemical resistance but are less flexible.
Terephthalic Polyester Resins: Made from recycled PET and have greater chemical resistance but do not match the clarity of this compound.
This compound stands out due to its combination of flexibility, transparency, and mechanical properties, making it suitable for a wide range of applications.
Properties
CAS No. |
26098-37-3 |
|---|---|
Molecular Formula |
C19H24O11 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
2-benzofuran-1,3-dione;furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;propane-1,2-diol |
InChI |
InChI=1S/C8H4O3.C4H2O3.C4H10O3.C3H8O2/c9-7-5-3-1-2-4-6(5)8(10)11-7;5-3-1-2-4(6)7-3;5-1-3-7-4-2-6;1-3(5)2-4/h1-4H;1-2H;5-6H,1-4H2;3-5H,2H2,1H3 |
InChI Key |
LDQHTJJGYRCHRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)O.C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=O)OC1=O.C(COCCO)O |
Related CAS |
26098-37-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



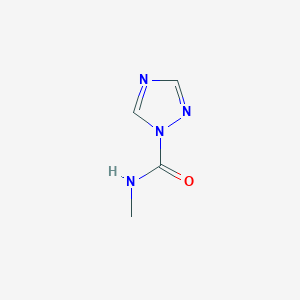
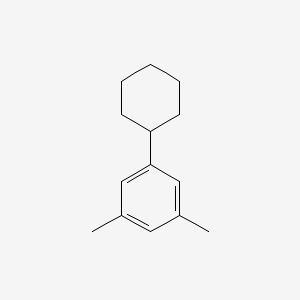
![ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate](/img/structure/B14693296.png)



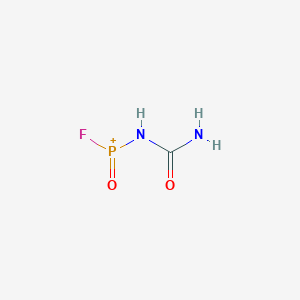
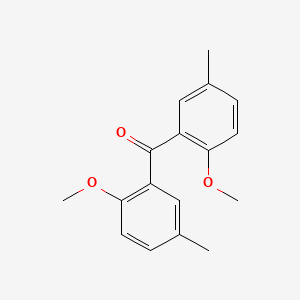
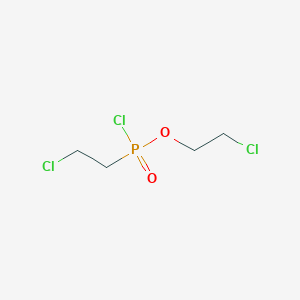
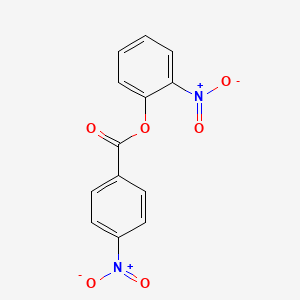
![1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14693342.png)
